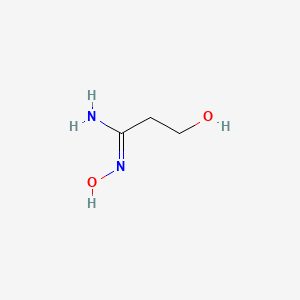

(1Z)-N',3-Dihydroxypropanimidamide

Description

Structure

3D Structure

Properties

CAS No. |

53370-50-6 |

|---|---|

Molecular Formula |

C3H8N2O2 |

Molecular Weight |

104.11 g/mol |

IUPAC Name |

N',3-dihydroxypropanimidamide |

InChI |

InChI=1S/C3H8N2O2/c4-3(5-7)1-2-6/h6-7H,1-2H2,(H2,4,5) |

InChI Key |

GBWDQWAJGWNKHQ-UHFFFAOYSA-N |

SMILES |

C(CO)C(=NO)N |

Isomeric SMILES |

C(CO)/C(=N\O)/N |

Canonical SMILES |

C(CO)C(=NO)N |

solubility |

not available |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for 1z N ,3 Dihydroxypropanimidamide

Nucleophilic Addition Approaches to Amidoxime (B1450833) Formation

The most prevalent method for synthesizing amidoximes, including (1Z)-N',3-Dihydroxypropanimidamide, is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile functional group. nih.govresearchgate.net This reaction is valued for its directness and generally high yields, though it is sensitive to various reaction conditions that can be manipulated to optimize the outcome.

Scalable Synthesis from 3-Hydroxypropionitrile (B137533) and Hydroxylamine: Mechanisms and Yield Optimization

The scalable synthesis of this compound is achieved through the reaction of 3-hydroxypropionitrile with hydroxylamine. The fundamental mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. This forms a tetrahedral intermediate which then undergoes proton transfer and subsequent rearrangement to yield the final amidoxime product. rsc.org

This process is typically base-catalyzed, with common bases including sodium carbonate or triethylamine (B128534), which serve to generate the more nucleophilic free hydroxylamine from its hydrochloride salt. nih.gov The reaction is often performed in a protic solvent like ethanol (B145695) or methanol (B129727), frequently under reflux conditions to decrease reaction time. nih.govnih.gov

Yield optimization is a critical aspect of scaling this synthesis. Key parameters that are manipulated include the choice of base, reaction temperature, and duration. Studies on similar aliphatic nitriles show that careful control of these variables can significantly suppress the formation of byproducts, such as the corresponding amide, which can arise from the decomposition of the amidoxime or alternative reaction pathways. rsc.orgresearchgate.net

Table 1: Factors Influencing Yield in Amidoxime Synthesis

| Parameter | Condition | Effect on Yield/Purity | Citation |

|---|---|---|---|

| Base | Use of a base like Na₂CO₃ or triethylamine is essential when starting with hydroxylamine hydrochloride. | Neutralizes HCl to generate free hydroxylamine, driving the reaction forward. The amount of base can be critical; for instance, increasing triethylamine from 1.2 to 1.6 mole equivalents was shown to increase yield and eliminate amide byproducts in a related synthesis. | nih.govtandfonline.com |

| Temperature | Reactions are often conducted at room temperature or under reflux (e.g., 60-80 °C in ethanol). | Higher temperatures generally decrease reaction time but can also promote the formation of undesired byproducts. | nih.gov |

| Reaction Time | Varies widely from 1 to 48 hours depending on the substrate and conditions. | Sufficient time is needed for completion, but prolonged reaction times, especially at high temperatures, can lead to product degradation. | nih.gov |

| Reactant Ratio | An excess of hydroxylamine is often used. | Helps to drive the reaction to completion and maximize the conversion of the nitrile. | tandfonline.com |

Investigation of Solvent Effects and Reaction Kinetics in Amidoxime Synthesis

The choice of solvent plays a pivotal role in the synthesis of amidoximes, influencing reaction rates and product selectivity. While alcohols like ethanol and methanol are standard, research has explored other solvent systems to improve efficiency. nih.govrsc.org Aqueous solutions of hydroxylamine have been used effectively, sometimes eliminating the need for a separate base and shortening reaction times, which is particularly beneficial for aliphatic nitriles. nih.gov

Table 2: Impact of Solvent on Amidoxime Synthesis

| Solvent System | Advantages | Disadvantages | Citation |

|---|---|---|---|

| Alcohols (Methanol, Ethanol) | Good solubility for reactants; widely used and well-understood. | Can lead to amide byproduct formation; may require long reaction times. | nih.govrsc.org |

| Water | Green solvent; can shorten reaction times and may not require a base. | Potential for hydrolysis of reactants or products. | nih.govtandfonline.com |

| Ionic Liquids | Can decrease reaction time and selectively eliminate amide side-products. | Higher cost and potential recovery/recycling challenges. | rsc.org |

| Solvent-Free | Eliminates solvent waste; often involves shorter reaction times. | May require specific apparatus (e.g., for grinding or sonication); not suitable for all substrates. | nih.govd-nb.info |

Catalytic Strategies for Enhanced Conversion and Selectivity

While the reaction is often promoted by stoichiometric amounts of a base, various catalytic strategies have been explored to improve performance. The use of a base is itself a form of catalysis, facilitating the generation of the active nucleophile. tandfonline.com

For related transformations, metal catalysts have been employed, though for the direct conversion of nitriles to amidoximes, non-metallic catalysts are also of interest. rsc.org For instance, zinc oxide has been used as a catalyst in solvent-free syntheses of amidoximes, leading to high yields in very short reaction times at elevated temperatures. nih.gov Similarly, bismuth(III) oxide has been shown to be an effective catalyst for the solvent-free synthesis of oximes under grinding conditions, a principle that can be extended to amidoxime synthesis. d-nb.info These catalytic approaches offer pathways to milder reaction conditions, reduced waste, and enhanced selectivity.

Exploration of Alternative Synthetic Routes and Precursor Utilization

Beyond the direct reaction with nitriles, alternative synthetic routes to amidoximes exist, which could be applied to the synthesis of this compound. One notable alternative involves the reaction of hydroxylamine with thioamides. nih.govrsc.org In some cases, this method can provide higher yields and purer products compared to the nitrile route. nih.gov This would entail the initial conversion of 3-hydroxypropionitrile to 3-hydroxypropanethioamide, followed by treatment with hydroxylamine.

Another potential, though less common, pathway is the reaction of metallated primary amines with nitroalkanes. nih.govresearchgate.net This method could theoretically produce N-substituted amidoximes. For the target compound, this would involve starting from 1-nitro-3-hydroxypropane, though this route is generally more complex and less direct than the nitrile-based synthesis.

Green Chemistry Principles and Sustainable Synthesis of the Compound

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and improve process safety. A key development is the use of water as a reaction solvent, which is non-toxic, inexpensive, and environmentally benign. researchgate.nettandfonline.com

Furthermore, solvent-free reaction conditions represent a significant advancement in sustainable synthesis. semanticscholar.org Techniques such as grindstone chemistry, where solid reactants are ground together, potentially with a catalyst, eliminate the need for solvents entirely, reducing waste and simplifying work-up procedures. d-nb.info Energy inputs can also be made more efficient through the use of ultrasonic or microwave irradiation, which can dramatically reduce reaction times from hours to minutes and improve yields. nih.gov These methods align with the principles of green chemistry by minimizing waste, reducing energy consumption, and often leading to cleaner reaction profiles.

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is essential, and several techniques are employed for the isolation and purification of this compound. The most common method is recrystallization from a suitable solvent system. google.com Following the initial reaction, the crude product is often isolated by filtration or extraction. nih.gov For instance, after removing the reaction solvent (e.g., ethanol), the aqueous residue can be extracted with a solvent like ethyl acetate. nih.gov

For further purification, a patent for a similar process describes dissolving the crude crystalline material in a heated, non-polar, inert solvent such as a perfluorohexane, followed by cooling to allow for recrystallization. google.com This process effectively removes unreacted starting materials and impurities. In other procedures, a simple filtration through a silica (B1680970) plug may be used to remove colored impurities before final purification steps. google.com The choice of purification method depends on the scale of the synthesis and the required purity level of the final product.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 3-Hydroxypropionitrile |

| Hydroxylamine |

| Hydroxylamine hydrochloride |

| Triethylamine |

| Sodium Carbonate |

| 3-hydroxypropanethioamide |

| 1-nitro-3-hydroxypropane |

| Zinc oxide |

| Bismuth(III) oxide |

| Ethyl acetate |

Mechanistic Investigations of 1z N ,3 Dihydroxypropanimidamide Reactivity and Transformation

Elucidation of Reaction Mechanisms during Amidoxime (B1450833) Formation

The synthesis of amidoximes, including by extension (1Z)-N',3-Dihydroxypropanimidamide, is most commonly achieved through the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov In the case of this compound, the starting material would be 3-hydroxypropanenitrile.

The reaction mechanism is generally understood to proceed as follows:

Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbon atom of the nitrile group. This results in the formation of a transient, negatively charged intermediate.

Proton Transfer: A proton is subsequently transferred from the hydroxylamine nitrogen to the nitrile nitrogen, leading to the formation of a neutral imidoyl hydroximine intermediate.

Tautomerization: The final step involves the tautomerization of the imidoyl hydroximine to the more stable amidoxime structure.

A one-pot synthesis approach for N-substituted amidoximes has also been developed, starting from carboxylic acids or acid chlorides. rsc.orgnih.gov This involves the in-situ formation of an amide, followed by activation with a reagent like triphenylphosphine-iodine complex (Ph3P-I2) and subsequent reaction with hydroxylamine. rsc.orgnih.gov While this method is generally applied for N-substituted amidoximes, it highlights the versatility of synthetic strategies available for this class of compounds.

Table 1: Key Steps in the Formation of this compound

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of hydroxylamine on 3-hydroxypropanenitrile | Negatively charged addition intermediate |

| 2 | Proton transfer | Imidoyl hydroximine |

| 3 | Tautomerization | This compound |

Stereochemical Control and (1Z)-Configuration Stability

Amidoximes can exist as two geometric isomers, (E) and (Z), with respect to the C=N double bond. The (Z)-configuration, where the hydroxyl group and the amino group are on the same side of the double bond, is generally considered to be the more stable isomer for unsubstituted amidoximes due to the potential for intramolecular hydrogen bonding between the oxime hydroxyl group and the amino group. researchgate.net

Reaction Pathways in Derivatization and Further Transformations

The presence of multiple reactive functional groups—the N'-hydroxy, the amino, and the 3-hydroxy groups—makes this compound a versatile precursor for the synthesis of various derivatives. Derivatization can be targeted at one or more of these sites to modify the compound's properties.

Derivatization of the Hydroxyl Groups:

The N'-hydroxy and the 3-hydroxy groups can undergo reactions typical of alcohols. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form silyl (B83357) ethers, a common strategy in analytical chemistry for increasing volatility and thermal stability. copernicus.org Acylation with acyl chlorides or anhydrides can introduce ester functionalities. nih.govrsc.org For instance, fluoroalkyl chloroformates have been used for the efficient derivatization of hydroxyl groups in other contexts. nih.gov

Derivatization of the Amino Group:

The primary amino group is nucleophilic and can react with a variety of electrophiles. Acylation and alkylation reactions are common transformations.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reagent Type | Resulting Functional Group |

| N'-hydroxy | Silylating agents (e.g., MSTFA) | Silyl ether |

| 3-hydroxy | Acyl chlorides | Ester |

| Amino | Alkyl halides | Substituted amine |

| Amino | Acyl chlorides | Amide |

The amidoxime moiety itself is a valuable synthon for the construction of various heterocyclic systems. nih.govresearchgate.netnih.gov

Studies on Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with its proximate nucleophilic groups, presents the possibility of intramolecular cyclization reactions. The amino group can potentially attack the carbon of the C=N bond, although this is generally not a favored process under normal conditions.

More significantly, amidoximes are well-known precursors for the synthesis of 1,2,4-oxadiazoles. nih.govnih.gov This transformation typically involves reaction with a carbonyl-containing compound, such as an acid chloride or an anhydride. In the context of this compound, an intramolecular cyclization could be envisaged if the 3-hydroxy group were first oxidized to a carboxylic acid. The resulting carboxyl-amidoxime could then undergo an intramolecular cyclization to form a five-membered heterocyclic ring.

Furthermore, amidyl radicals, which can be generated from amides, are known to undergo cyclization reactions. nih.gov While this applies to amides, it suggests that radical-mediated cyclizations could be a potential transformation pathway for derivatives of this compound under specific oxidative conditions.

Theoretical studies on the tautomerism of N-hydroxy amidines indicate that while the amidoxime form is generally more stable, the existence of other tautomers like the iminohydroxylamine form could open up different rearrangement pathways. researchgate.net However, the high energy barrier for interconversion suggests that such rearrangements would likely require significant energy input. researchgate.net

Derivatization Strategies and Analog Synthesis of 1z N ,3 Dihydroxypropanimidamide

Functionalization of the Hydroxyl Groups: Esterification, Etherification, and Silylation

The presence of a primary hydroxyl group in (1Z)-N',3-dihydroxypropanimidamide provides a ready handle for various functionalization reactions. These modifications can be employed to alter the molecule's physical and chemical properties, such as solubility and reactivity, or to introduce specific functionalities for further synthetic transformations.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides under standard esterification conditions. This transformation is valuable for introducing a wide range of acyl groups, thereby modulating the lipophilicity and steric bulk of the molecule.

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This strategy allows for the introduction of various alkyl or aryl moieties.

Silylation: The hydroxyl group can be protected or functionalized by converting it into a silyl (B83357) ether. Common silylating agents such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) can be employed in the presence of a base like imidazole (B134444) or triethylamine (B128534). researchgate.net The choice of silyl group allows for tunable stability, which is a key consideration in multi-step synthetic sequences.

| Functionalization | Reagents and Conditions | Product Type |

| Esterification | Carboxylic acid (with catalyst), Acid chloride, or Acid anhydride | O-Acyl derivatives |

| Etherification | Alkyl halide, Base (e.g., NaH) | O-Alkyl or O-Aryl ethers |

| Silylation | Silyl halide (e.g., TMSCl, TBDMSCl), Base (e.g., Imidazole) | O-Silyl ethers |

Modifications at the Amidine Moiety: N-Alkylation, N-Acylation, and N-Arylation

The N-hydroxyamidine functionality is a key structural feature of this compound, offering several avenues for modification that can significantly impact the molecule's biological activity and synthetic utility.

N-Alkylation: The nitrogen atoms of the amidine group can be alkylated using various alkylating agents. For instance, selective mono-N-alkylation of similar 3-amino alcohols can be achieved through chelation with 9-BBN followed by reaction with an alkyl halide. organic-chemistry.org Microwave-assisted N-alkylation of amides under solvent-free phase-transfer catalytic conditions also presents a rapid and efficient method. mdpi.com These approaches can be adapted to introduce diverse alkyl groups onto the amidine nitrogen.

N-Acylation: The amidine nitrogen can undergo acylation with acid chlorides or anhydrides, a common strategy in the synthesis of biologically active compounds. nih.gov Electrochemical N-acylation of carboxylic acids with amines in aqueous conditions offers a sustainable alternative for this transformation. mit.edu

N-Arylation: The introduction of aryl groups at the amidine nitrogen can be accomplished through various transition metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation of amines and amides with arylboroxines provides an efficient method. nih.govbeilstein-journals.org Palladium-catalyzed N-arylation of unsymmetrical imidazoles has also been well-established and can be applied to amidine substrates. mit.edu

| Modification | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base; or Alcohol with catalyst | N-Alkyl derivatives |

| N-Acylation | Acid chloride or Anhydride | N-Acyl derivatives |

| N-Arylation | Arylboronic acid or Aryl halide, Transition metal catalyst (e.g., Cu, Pd) | N-Aryl derivatives |

Synthesis of Heterocyclic Scaffolds Utilizing the Compound as a Precursor

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Cyclization Reactions to Form Novel Ring Systems (e.g., Triazines, Oxadiazoles)

The N-hydroxyamidine moiety is a versatile synthon for the construction of five- and six-membered heterocyclic rings.

Triazines: 1,3,5-Triazines can be synthesized from amidines through various cyclization strategies. A cost-effective and environmentally benign one-pot synthesis involves the reaction of amidines with primary alcohols using an alumina-supported platinum nanoparticle catalyst. rsc.org Another approach is the base-mediated three-component reaction of imidates, guanidines, and amides or aldehydes. organic-chemistry.org

Oxadiazoles: 1,3,4-Oxadiazoles are readily accessible from N-hydroxyamidines. A common method involves the cyclization of acylhydrazides, which can be derived from the amidine functionality, using dehydrating agents. nih.gov The direct annulation of hydrazides with methyl ketones or oxidative cyclization of acylhydrazones are also effective strategies for forming the 1,3,4-oxadiazole (B1194373) ring. organic-chemistry.org

Application in the Construction of Substituted Dihydrochalcones via Cascade Reactions

A notable application of this compound is in the palladium-catalyzed multicomponent cascade reaction to synthesize substituted dihydrochalcones. This reaction involves the use of 3-hydroxypropionitrile (B137533), the precursor to this compound, which reacts with two arylboronic acids. The process proceeds through an aryl addition, hydroxyl elimination, and a reduction Heck approach, demonstrating excellent functional group tolerance and a broad substrate scope. organic-chemistry.orgnih.govgoogle.com This powerful strategy provides direct access to a class of compounds with significant biological and pharmacological properties. A scalable synthesis of this compound has been developed for its use as a key intermediate in these valuable transformations. nih.gov

Generation of Advanced Precursors for Complex Molecular Architectures

The strategic derivatization of this compound at its multiple reactive sites allows for the generation of advanced precursors for the synthesis of more complex and elaborate molecular architectures. For example, the functionalized derivatives described in sections 4.1 and 4.2 can serve as building blocks in convergent synthetic routes. The introduction of orthogonal protecting groups on the hydroxyl and N-hydroxyamidine functionalities would enable selective transformations at different parts of the molecule, paving the way for the construction of intricate polyfunctionalized compounds and libraries of related structures for drug discovery and materials science applications. The inherent chirality that can be introduced at the 3-position further enhances its potential as a scaffold for asymmetric synthesis.

Applications of 1z N ,3 Dihydroxypropanimidamide in Advanced Organic Synthesis

Role as a Versatile Building Block in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and atom economy. nih.gov (1Z)-N',3-Dihydroxypropanimidamide is positioned as a valuable intermediate in such processes.

Research has demonstrated a scalable synthesis of this compound from 3-hydroxypropionitrile (B137533) through the nucleophilic addition of aqueous hydroxylamine (B1172632). This method provides the compound in high yields (83-90%), making it readily accessible for further synthetic applications. acs.org

The utility of its precursor, 3-hydroxypropionitrile, has been highlighted in a palladium-catalyzed multicomponent cascade reaction with two arylboronic acids. acs.org This reaction proceeds through an aryl addition, hydroxyl elimination, and a reduction Heck approach to afford substituted dihydrochalcones. acs.org While the direct participation of isolated this compound in a one-pot MCR is not explicitly detailed in the provided research, its efficient synthesis from a key starting material of a successful MCR suggests its potential as a building block for creating diverse molecular scaffolds. The ability to introduce both a hydroxyl and a complex nitrogen-containing functional group makes it an attractive candidate for the design of novel MCRs.

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Hydroxypropionitrile | 50% aq. NH2OH | This compound | 83-90% | acs.org |

Utility in the Stereoselective Synthesis of Chiral Compounds

The stereoselective synthesis of chiral compounds is a cornerstone of modern drug discovery and materials science. nih.govelsevierpure.com The presence of a hydroxyl group in this compound offers a potential handle for directing stereoselective transformations. However, based on currently available scientific literature, there are no specific examples or detailed research findings on the direct application of this compound in the stereoselective synthesis of chiral compounds. The development of methodologies that leverage the existing chirality or introduce new stereocenters based on the structure of this compound remains an area for future exploration.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles with Defined Geometries

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. nih.govnih.gov The N',3-dihydroxypropanimidamide moiety contains a reactive C=N bond and multiple heteroatoms, making it a plausible precursor for various heterocyclic systems. The synthesis of heterocycles often involves cyclization reactions, and the functional groups present in this compound could facilitate such transformations. For instance, the hydroxyl group could act as a nucleophile in intramolecular cyclization reactions. Despite this potential, there is a lack of specific published research demonstrating the use of this compound as a direct precursor for the synthesis of nitrogen-containing heterocycles with defined geometries.

Integration into Palladium-Catalyzed Cross-Coupling and Cascade Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov A significant application related to this compound is in the context of a palladium-catalyzed cascade reaction.

Specifically, its precursor, 3-hydroxypropionitrile, undergoes a palladium-catalyzed multicomponent cascade reaction with arylboronic acids. acs.org This reaction leads to the formation of substituted dihydrochalcones. The process involves an initial aryl addition to the nitrile group, followed by the elimination of the hydroxyl group and a subsequent reduction Heck-type reaction. acs.org Although this compound itself is presented as a stable intermediate that can be isolated in high yield, the direct involvement of the isolated amidoxime (B1450833) in the palladium-catalyzed step is not the focus of the documented reaction, which starts from the nitrile. acs.org

The research suggests that the transformation likely proceeds through an in-situ generated intermediate from 3-hydroxypropionitrile. The study of the direct integration of this compound into similar or other palladium-catalyzed cross-coupling and cascade reactions could be a promising avenue for future research.

| Reactants | Catalyst | Product | Reaction Type | Reference |

| 3-Hydroxypropanenitrile, 2 x Arylboronic Acids | Palladium catalyst | Substituted Dihydrochalcones | Multicomponent Cascade Reaction | acs.org |

Contributions to Ligand Development for Catalysis

The development of new ligands is crucial for advancing transition metal catalysis, enabling higher efficiency, selectivity, and broader substrate scope. mdpi.com Ligands containing both nitrogen and oxygen donor atoms can form stable complexes with various metals. The structure of this compound, featuring both hydroxyl and N-hydroxyimidamide functionalities, suggests its potential as a chelating ligand for metal catalysts. However, a review of the current scientific literature does not provide any instances of this compound being utilized in ligand development for catalysis. Its potential in this area is yet to be explored and documented.

Computational and Theoretical Studies of 1z N ,3 Dihydroxypropanimidamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of (1Z)-N',3-Dihydroxypropanimidamide. A common approach involves geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to locate the ground state structure. researchgate.net From this optimized geometry, a wealth of electronic properties can be determined.

The distribution of electron density is a key aspect of the electronic structure. Molecular Electrostatic Potential (MEP) maps are often generated to visualize the regions of positive and negative electrostatic potential on the molecular surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms due to the presence of lone pairs, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl and amine protons, highlighting their acidic nature.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the N'-hydroxy and amino groups, while the LUMO would likely be distributed over the C=N double bond.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -0.8 eV | Electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.7 eV | Chemical reactivity and stability |

| Ionization Potential | I ≈ -EHOMO | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | A ≈ -ELUMO | 0.8 eV | Energy released upon gaining an electron |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.65 eV | Tendency to attract electrons |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.85 eV | Resistance to change in electron distribution |

| Chemical Softness | S = 1/(2η) | 0.175 eV-1 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index | ω = χ2/(2η) | 2.34 eV | Propensity to accept electrons |

Note: The values presented in this table are hypothetical and serve as illustrative examples based on similar compounds studied in the literature. The actual values would be obtained from specific quantum chemical calculations.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the propanimidamide (B3024157) backbone and the presence of rotatable bonds in this compound mean that it can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. drugdesign.org The potential energy surface (PES) of the molecule can be mapped by systematically rotating key dihedral angles, such as those around the C-C and C-N single bonds, and calculating the energy at each point.

This process reveals the various conformers (local minima on the PES) and the transition states that connect them. The relative energies of the conformers determine their populations at a given temperature, with lower-energy conformers being more abundant. For this compound, intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atoms of the imidamide moiety could play a significant role in stabilizing certain conformations. nih.gov

For instance, a relaxed scan of the dihedral angle involving the C-C bond would likely reveal staggered and eclipsed conformations. The staggered conformers are generally lower in energy due to reduced steric hindrance. libretexts.org Similarly, rotation around the C-N bond would influence the orientation of the N'-hydroxy group relative to the rest of the molecule.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (O-C-C-C) | Dihedral Angle (C-C-N-O) | Relative Energy (kcal/mol) | Key Feature |

| A | 180° (anti) | 180° (anti) | 0.00 | Most stable, extended chain |

| B | 60° (gauche) | 180° (anti) | 1.2 | Steric interaction in the backbone |

| C | 180° (anti) | 0° (syn) | 2.5 | Potential for intramolecular H-bond |

| D | 60° (gauche) | 60° (gauche) | 3.8 | Higher energy due to steric clash |

Note: This table presents a simplified, hypothetical scenario. A full conformational analysis would involve more degrees of freedom and a more complex potential energy surface.

The energy barriers between these conformers, which correspond to transition states on the PES, determine the rates of interconversion. Low barriers suggest rapid conformational changes at room temperature. drugdesign.org

Molecular Modeling of Reaction Pathways and Transition State Geometries

Computational chemistry is a powerful tool for investigating reaction mechanisms at the molecular level. For this compound, one reaction of interest could be its tautomerization. N-hydroxy amidines can exist in equilibrium with their imino hydroxylamine (B1172632) tautomers. researchgate.net Theoretical calculations can map out the reaction pathway for this proton transfer, identifying the transition state and calculating the activation energy.

The process involves locating the transition state (TS) geometry, which is a first-order saddle point on the potential energy surface. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method. Frequency calculations are then performed to confirm the nature of the stationary points: minima (reactants, products, intermediates) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The activation energy (Ea) for the tautomerization can be calculated as the difference in energy between the transition state and the reactant. This value is crucial for predicting the reaction rate. The reaction pathway can also be modeled in the presence of solvent molecules to understand the role of the environment in facilitating or hindering the reaction. For instance, water molecules can act as a shuttle for proton transfer, significantly lowering the activation barrier compared to the gas-phase reaction. researchgate.net

Table 3: Hypothetical Energy Profile for Tautomerization of this compound

| Species | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

| This compound (Reactant) | 0.0 | 0.0 |

| Transition State (Unassisted) | +45.0 | - |

| Transition State (Water-assisted) | - | +15.0 |

| Imino Hydroxylamine Tautomer (Product) | +8.0 | +6.5 |

Note: These are illustrative values based on literature for similar tautomerizations. researchgate.net The presence of a solvent is shown to significantly lower the activation energy.

Spectroscopic Property Predictions and Validation against Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structures and properties.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the vibrational modes of the molecule. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other method-inherent approximations. Key vibrational modes to look for would include the O-H stretches of the hydroxyl groups, the N-H stretches of the amine, the C=N double bond stretch, and various bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. documentsdelivered.com The calculations provide the absolute shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts are sensitive to the electronic environment of the nuclei and can be used to confirm the connectivity and conformation of the molecule.

UV-Visible Spectroscopy: Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths for the transitions from the ground state to various excited states. The results can be used to simulate the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n→π, π→π). documentsdelivered.com

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Experimental Value | Assignment |

| IR Frequency (cm⁻¹) | 3450 (scaled) | 3445 | O-H stretch |

| IR Frequency (cm⁻¹) | 1650 (scaled) | 1645 | C=N stretch |

| ¹H NMR Chemical Shift (ppm) | 7.5 (relative to TMS) | 7.4 | N'-OH proton |

| ¹³C NMR Chemical Shift (ppm) | 158.0 (relative to TMS) | 157.5 | C=N carbon |

| UV-Vis λmax (nm) | 215 | 218 | π→π* transition |

Note: The close agreement between hypothetical predicted and experimental values in this table illustrates the power of computational methods in validating experimental findings.

Information regarding this compound and its interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) receptor is not available in the public scientific literature.

Extensive searches of scholarly databases, patent repositories, and chemical registries have yielded no specific data on the antagonistic mechanisms, structure-activity relationships, or computational modeling of this compound in the context of the TRPA1 receptor.

Therefore, it is not possible to provide an article that adheres to the requested outline and focuses solely on the chemical compound “this compound” and its molecular interactions with the TRPA1 receptor. The scientific community has not published research on this specific topic.

Research on this compound Remains in Early Stages, Limiting Future Projections

Initial investigations into the chemical compound this compound, also known by its CAS number 18703-99-6, reveal a landscape where dedicated research into its advanced applications and synthetic methodologies is still in a nascent phase. While the compound is available from various chemical suppliers and is listed in several chemical databases, in-depth studies exploring its potential in cutting-edge chemical fields appear to be limited. Consequently, a detailed projection of its future directions and emerging research avenues is speculative at this stage.

The current body of public-domain scientific literature lacks specific research focusing on the application of modern synthetic techniques to this compound. There is a noticeable absence of studies detailing its use in novel synthetic applications, particularly those employing methodologies such as photoredox catalysis or electrochemistry. These techniques have revolutionized synthetic chemistry by offering milder and more selective reaction pathways, but their application to this specific compound has not yet been documented in available research.

Similarly, the integration of this compound into continuous manufacturing processes through flow chemistry or its inclusion in automated synthesis platforms is yet to be explored. These advanced manufacturing techniques offer significant advantages in terms of efficiency, safety, and scalability for chemical production. However, their application is contingent on foundational research that establishes the compound's reactivity and stability under various conditions, information that is not yet widely available.

In the realm of analytical chemistry, while standard characterization techniques are undoubtedly used for quality control in the synthesis of this compound, there is no evidence of the development of advanced spectroscopic or analytical methods specifically tailored for this molecule. Such advanced techniques would be crucial for in-depth structural elucidation and for monitoring its behavior in complex chemical systems.

Furthermore, the potential roles of this compound in the fields of supramolecular chemistry and material science remain an open question. Its molecular structure, featuring hydroxyl and imidamide functional groups, suggests a potential for hydrogen bonding and coordination with metal ions, which are key interactions in the design of supramolecular assemblies and novel materials. However, without dedicated research to investigate these properties, any potential applications in these areas are purely hypothetical.

As the scientific community continues to explore new chemical entities for various applications, it is possible that this compound will become a subject of more focused research. Future studies would first need to establish its fundamental chemical properties and reactivity profile. Following this, explorations into its synthetic utility, material properties, and potential applications in more complex systems could be undertaken. Until such foundational research is conducted and published, a comprehensive discussion of its future in chemistry remains speculative.

Q & A

Q. What are the recommended synthetic pathways and purification strategies for (1Z)-N',3-Dihydroxypropanimidamide?

Answer: The synthesis of this compound can be achieved via condensation reactions involving hydroxylamine derivatives and propanimidoyl precursors. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency.

- Reaction Conditions : Maintain temperatures between 40–60°C under inert gas (e.g., nitrogen) to prevent oxidation of sensitive functional groups.

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol-water mixtures to isolate the product.

- Characterization : Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and structural confirmation via -NMR (e.g., δ 3.8–4.2 ppm for hydroxyl protons) and FT-IR (stretching bands at 3200–3400 cm for -OH/NH groups) .

Q. How can the solubility and stability of this compound be optimized for biological assays?

Answer:

- Solubility : Dissolve the compound in DMSO (20 mg/mL stock) and dilute into aqueous buffers (e.g., PBS pH 7.4), ensuring residual DMSO <0.1% to avoid cytotoxicity. Direct dissolution in PBS is feasible (solubility ~15 mg/mL) but limited by pH-dependent hydrolysis.

- Stability : Store stock solutions at -20°C (≤6 months). For aqueous solutions, use within 24 hours and avoid freeze-thaw cycles. Stability studies via LC-MS can monitor degradation products (e.g., oxidation at hydroxyl groups) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

Answer:

- Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to balance computational accuracy and cost. Basis sets like 6-31G(d,p) are suitable for geometry optimization.

- Key Parameters : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, hydroxyl groups exhibit high HOMO densities, indicating susceptibility to oxidation.

- Validation : Compare computed IR spectra and dipole moments with experimental data to refine functional choices (e.g., inclusion of gradient corrections) .

Q. What experimental designs are effective for analyzing the compound’s synergistic corrosion inhibition in acidic media?

Answer:

- Electrochemical Testing : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 0.5 M HCl, comparing inhibition efficiency (%) of this compound alone and with additives (e.g., KI).

- Surface Analysis : Use SEM-EDS to assess adsorption layers on carbon steel. Synergy is confirmed if combined inhibition exceeds the sum of individual effects.

- Theoretical Modeling : Apply molecular dynamics (MD) simulations (e.g., COMPASS force field) to evaluate adsorption energies and orientation on Fe(110) surfaces .

Q. How can contradictions between experimental and computational data on the compound’s reactivity be resolved?

Answer:

- Root Cause Analysis : Discrepancies may arise from solvent effects (implicit vs. explicit solvation models) or neglected dispersion forces in DFT.

- Mitigation Strategies :

Q. What protocols ensure reproducible synthesis of isotopically labeled analogs for mechanistic studies?

Answer:

- Isotope Incorporation : Use - or -enriched hydroxylamine hydrochloride in the synthesis. Monitor isotopic purity via LC-HRMS (e.g., m/z shifts of +1 for ).

- Purification : Employ size-exclusion chromatography to separate labeled/unlabeled species.

- Applications : Use labeled analogs in tracer studies (e.g., -NMR) to track metabolic pathways or degradation kinetics .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.